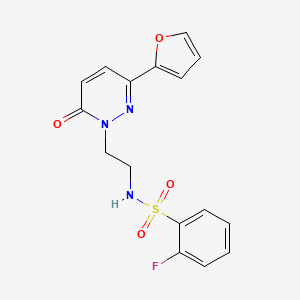

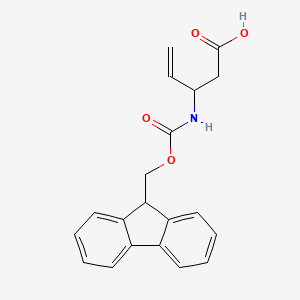

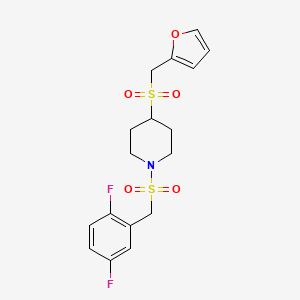

![molecular formula C13H13N3O2 B2861326 10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one CAS No. 1255777-05-9](/img/structure/B2861326.png)

10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepine ring and the quinoline ring in separate steps, followed by their fusion in a later step. The methoxy group would likely be introduced via a methylation reaction .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The diazepine and quinoline rings are both aromatic, implying a certain degree of stability. The presence of the methoxy group could introduce some electron-donating character .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the diazepine and quinoline rings, as well as the methoxy group. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, while the methoxy group could potentially be cleaved under acidic or basic conditions .Aplicaciones Científicas De Investigación

Anxiolytic-like Effects in Animal Models

The compound's potential in modulating anxiety was explored through its action on metabotropic glutamate receptors. In a study comparing the anxiolytic activity of mGlu1 and mGlu5 receptor antagonists in rats, it was found that certain antagonists could induce anxiolytic-like effects without the sedative side effects typically associated with conventional anxiolytics like diazepam. This suggests a promising avenue for the development of new anxiety treatments that might avoid the drawbacks of current therapies (Pietraszek et al., 2005).

EZH2 Inhibition for Cancer Therapeutics

A series of quinoline derivatives, including variations of the 10-methoxy-3,4-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-5(2H)-one, demonstrated significant inhibition of Enhancer of Zeste Homologue 2 (EZH2), a known target for cancer treatment. One particular derivative showed promising anti-viability activities against tumor cell lines, marking it as a potential lead compound for cancer therapy development (Xiang et al., 2015).

Anticonvulsant Activity

The compound's structure is closely related to other heterocycles known for their anticonvulsant properties. In research comparing the effects of various AMPA/kainate receptor antagonists, compounds structurally related to this compound were found to provide protective action against different experimental seizure models. This highlights the potential for derivatives of this compound to be developed as new antiepileptic medications (Ferreri et al., 2004).

Antibacterial and Antifungal Properties

In the realm of antimicrobial research, quinoline derivatives including those similar to this compound have been synthesized and shown to possess potent antibacterial and antifungal activities. These compounds offer a new scaffold for developing drugs against opportunistic infections, particularly in immunocompromised patients (Boateng et al., 2011).

Mecanismo De Acción

Target of Action

The primary target of 10-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one is the HCV NS5B polymerase . This enzyme plays a crucial role in the replication of the hepatitis C virus (HCV), making it a key target for antiviral drugs .

Mode of Action

The compound interacts with the HCV NS5B polymerase, inhibiting its activity . This interaction disrupts the replication process of the HCV, thereby reducing the viral load in the body .

Biochemical Pathways

The inhibition of the HCV NS5B polymerase affects the HCV replication pathway . By blocking this enzyme, the compound prevents the synthesis of new viral RNA strands, which are necessary for the production of new virus particles .

Result of Action

The inhibition of the HCV NS5B polymerase by 10-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one results in a decrease in HCV replication . This leads to a reduction in the viral load, which can alleviate the symptoms of HCV infection and slow the progression of the disease .

Propiedades

IUPAC Name |

10-methoxy-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-8-2-3-11-9(6-8)12-10(7-16-11)13(17)15-5-4-14-12/h2-3,6-7,14H,4-5H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRUTJXADXZUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=CN=C2C=C1)C(=O)NCCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

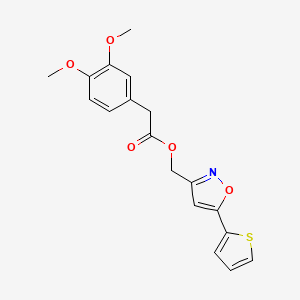

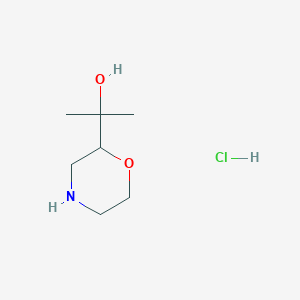

![4-ethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2861247.png)

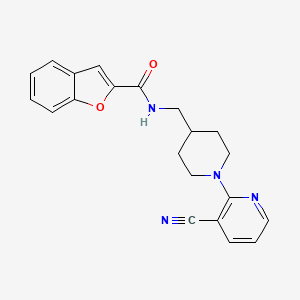

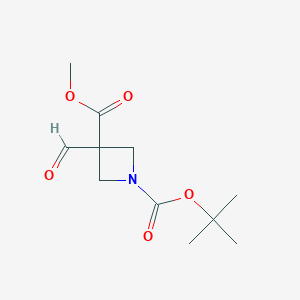

![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)

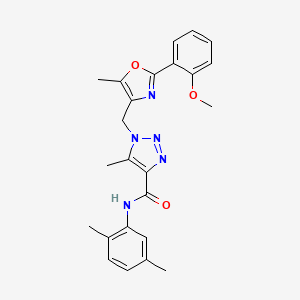

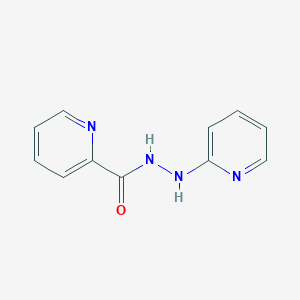

![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2861257.png)

![2-Ethynylspiro[3.4]octan-2-amine;hydrochloride](/img/structure/B2861261.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)